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Compound of Interest

Compound Name: 4'-Methyl-4-biphenylboronic acid

Cat. No.: B1359214

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Methyl-4-biphenylboronic acid, a versatile building block in organic synthesis, particularly in
the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The
document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Given the limited availability of published experimental spectra for this specific compound, this
guide incorporates data from closely related analogs to provide a robust framework for its
characterization.

Molecular Structure and Properties
e |[UPAC Name: (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS Number: 393870-04-7[1]

Molecular Formula: C13H13BO2[1][2]

Molecular Weight: 212.06 g/mol [1]

Appearance: White to off-white crystalline powder[1]

Melting Point: 138 °CJ[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. For arylboronic acids, care must be taken during sample preparation as they can
form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To obtain
sharp, well-resolved spectra, it is often recommended to use a solvent like deuterated
methanol (CDsOD) which can break up these oligomeric species.[3]

'H NMR Spectroscopy

The *H NMR spectrum of 4'-Methyl-4-biphenylboronic acid is expected to show distinct
signals for the aromatic protons and the methyl group. Based on the analysis of related
structures, the following chemical shifts (8) in ppm are anticipated.

Table 1: Expected *H NMR Data for 4'-Methyl-4-biphenylboronic acid

Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
Protons ortho to the
~8.2-7.9 Doublet 2H ] ]
boronic acid
~7.7-7.5 Multiplet 4H Aromatic protons
Protons ortho to the
~7.3-7.1 Doublet 2H
methyl group
~2.4 Singlet 3H Methyl group protons
. ) B(OH)2 protons (may
Variable Broad Singlet 2H

exchange)

Note: The B(OH)z protons are often broad and may exchange with residual water or deuterated
solvent, potentially leading to their disappearance from the spectrum.

3C NMR Spectroscopy

The 13C NMR spectrum will provide information on the carbon framework of the molecule. The
carbon atom attached to the boron atom is often not observed or is significantly broadened due
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to quadrupolar relaxation of the boron nucleus.

Table 2: Expected 3C NMR Data for 4'-Methyl-4-biphenylboronic acid

Chemical Shift (ppm) Assignment

~143 Quaternary carbon of the methyl-substituted ring

138 Quaternary carbon of the boronic acid-
substituted ring

~136 CH carbons ortho to the boronic acid

~129 CH carbons ortho to the methyl group

~127 CH carbons meta to the boronic acid

~126 CH carbons meta to the methyl group

Not Observed/Broad Carbon attached to Boron

~21 Methyl carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 4'-Methyl-
4-biphenylboronic acid, a solid sample can be analyzed using techniques such as preparing
a KBr pellet or as a thin solid film.[4][5][6] The spectrum is expected to show characteristic
absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 3: Expected IR Absorption Bands for 4'-Methyl-4-biphenylboronic acid
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Wavenumber (cm~?) Intensity Assignment

3500 - 3200 Broad O-H stretching (boronic acid)

3100 - 3000 Medium Aromatic C-H stretching

2050 - 2850 Weak Aliphatic C-H stretching
(methyl)

~1600 Strong Aromatic C=C stretching

~1400 Strong B-O stretching

~1350 Strong In-plane O-H bending

~830 Strong para-disubstituted C-H bend

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4'-Methyl-4-biphenylboronic acid, a soft ionization technique such as

Electrospray lonization (ESI) is suitable. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4'-Methyl-4-biphenylboronic acid

Adduct Calculated m/z
[M+H]* 213.1081
[M+Na]* 235.0900

[M-H]~ 211.0936
M+NHa4]* 230.1347

[

[M+K]+ 251.0640
M+H-H201* 195.0981

[

Data predicted by computational tools.[2]

© 2025 BenchChem. All rights reserved.

4/9 Tech Support


https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://pubchemlite.lcsb.uni.lu/e/compound/23005380
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4'-Methyl-4-biphenylboronic acid
in 0.6-0.7 mL of deuterated methanol (CDsOD) in an NMR tube. The use of methanol-da
helps to break down boronic acid anhydrides, leading to sharper signals.[3]

¢ Instrumentation: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer.

e 1H NMR Acquisition:

o Set the number of scans to 16 or 32 for a standard spectrum.

o Use a relaxation delay of 1-2 seconds.

o Reference the spectrum to the residual solvent peak of methanol-d4 (& = 3.31 ppm).
e 13C NMR Acquisition:

o Use a proton-decoupled pulse sequence.

o Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-
noise ratio.

o Reference the spectrum to the solvent peak of methanol-da4 (& = 49.0 ppm).

FT-IR Spectroscopy (Thin Solid Film Method)

o Sample Preparation: Dissolve a small amount (a few milligrams) of 4'-Methyl-4-
biphenylboronic acid in a volatile solvent such as dichloromethane or acetone.[4]

o Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on
the plate.[4]
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o Data Acquisition:

(¢]

Record a background spectrum of the clean, empty sample compartment.

[¢]

Place the salt plate with the sample film in the spectrometer's sample holder.

[¢]

Acquire the sample spectrum over a range of 4000-400 cm~1.

[e]

The final spectrum is presented in terms of transmittance or absorbance.

LC-MS (Liquid Chromatography-Mass Spectrometry)

e Sample Preparation: Prepare a stock solution of 4'-Methyl-4-biphenylboronic acid in a
suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.
Further dilute this solution with the mobile phase to a final concentration of 1-10 pg/mL.[7]

o Chromatographic Conditions:

[e]

Column: A C18 reverse-phase column is typically suitable.

(¢]

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a
common starting point for good separation and ionization.

Flow Rate: 0.2-0.5 mL/min.

o

[¢]

Injection Volume: 5-10 pL.

e Mass Spectrometry Conditions:
o lonization Source: Electrospray lonization (ESI) in either positive or negative ion mode.
o Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

o Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in
tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the comprehensive spectroscopic
analysis of a chemical compound like 4'-Methyl-4-biphenylboronic acid.

Sample Preparation

4'-Methyl-4-biphenylboronic acid

:

Dissolve in CD30OD Prepare Thin Film / KBr Pellet Dissolve and Dilute

Spectroscopit Analysis

NMR Spectroscopy

(tH, ::C) FT-IR Spectroscopy LC-MS Analysis
Data Interpretation
Chemical Shifts . Molecular Weight
: Functional Group I
Coupling Constants e Elemental Composition
. Identification X
Integration Fragmentation

/

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 4'-Methyl-4-biphenylboronic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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